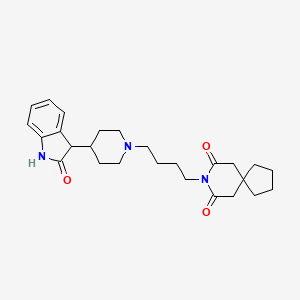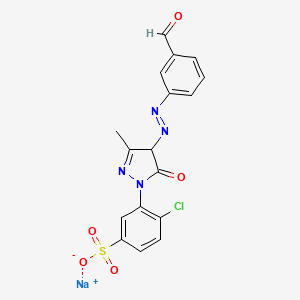
Sodium 4-chloro-3-(4-((3-formylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-chloro-3-(4-((3-formylphényl)azo)-4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-1-yl)benzènesulfonate de sodium est un composé organique complexe appartenant à la classe des colorants azoïques. Les colorants azoïques se caractérisent par la présence d'un ou plusieurs groupes azo (-N=N-) qui sont responsables de leurs couleurs vives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-chloro-3-(4-((3-formylphényl)azo)-4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-1-yl)benzènesulfonate de sodium implique généralement un processus en plusieurs étapes :
Diazotation : Le processus commence par la diazotation de la 3-formylphénylamine. Cela implique le traitement de la 3-formylphénylamine avec du nitrite de sodium et de l'acide chlorhydrique à basse température pour former le sel de diazonium.
Réaction de couplage : Le sel de diazonium est ensuite couplé à la 4-chloro-3-méthyl-1H-pyrazol-5(4H)-one en milieu alcalin pour former le composé azoïque.
Sulfonation : Le composé azoïque résultant est ensuite sulfoné à l'aide d'acide sulfurique pour introduire le groupe sulfonate.
Neutralisation : Enfin, le produit sulfoné est neutralisé par l'hydroxyde de sodium pour former le sel de sodium.
Méthodes de production industrielles
En milieu industriel, la production de ce composé suit des étapes similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler précisément les conditions réactionnelles.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe azo, conduisant à la formation de divers produits d'oxydation.
Réduction : La réduction du groupe azo peut conduire à la formation d'amines.
Substitution : Le groupe chloro du composé peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le dithionite de sodium et le zinc dans l'acide acétique sont souvent utilisés.
Substitution : Les nucléophiles tels que le méthylate de sodium ou l'éthylate de sodium peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Composés azoïques oxydés et acides carboxyliques.
Réduction : Amines correspondantes.
Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant le groupe chloro.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme colorant et indicateur de pH en raison de ses changements de couleur vifs sous différentes conditions de pH.
Biologie
En recherche biologique, il est utilisé comme agent de coloration pour divers tissus biologiques, aidant à la visualisation des composants cellulaires au microscope.
Médecine
Industrie
Dans le secteur industriel, il est utilisé dans la fabrication de textiles colorés, de plastiques et d'encres.
Mécanisme d'action
Le composé exerce ses effets principalement par le biais de son groupe azo, qui peut subir diverses réactions chimiques. Les cibles moléculaires comprennent les enzymes et les protéines qui interagissent avec le groupe azo, conduisant à des changements dans leur activité. Les voies impliquées comprennent souvent des réactions redox et la formation de complexes avec des ions métalliques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye and a pH indicator due to its vivid color changes under different pH conditions.
Biology
In biological research, it is used as a staining agent for various biological tissues, helping in the visualization of cellular components under a microscope.
Medicine
Industry
In the industrial sector, it is used in the manufacturing of colored textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and complex formation with metal ions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-chloro-3-(4-((4-formylphényl)azo)-4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-1-yl)benzènesulfonate de sodium
- 4-chloro-3-(4-((2-formylphényl)azo)-4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-1-yl)benzènesulfonate de sodium
Unicité
L'unicité du 4-chloro-3-(4-((3-formylphényl)azo)-4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-1-yl)benzènesulfonate de sodium réside dans sa configuration structurale spécifique, qui lui confère des propriétés chimiques et physiques distinctes. La présence du groupe formyle en position 3 du cycle phényle et du groupe sulfonate améliore sa solubilité et sa réactivité par rapport aux composés similaires.
Propriétés
Numéro CAS |
93804-42-3 |
|---|---|
Formule moléculaire |
C17H12ClN4NaO5S |
Poids moléculaire |
442.8 g/mol |
Nom IUPAC |
sodium;4-chloro-3-[4-[(3-formylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C17H13ClN4O5S.Na/c1-10-16(20-19-12-4-2-3-11(7-12)9-23)17(24)22(21-10)15-8-13(28(25,26)27)5-6-14(15)18;/h2-9,16H,1H3,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
QYQNJMDSCFOQHH-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C=O)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


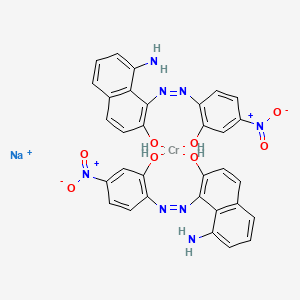
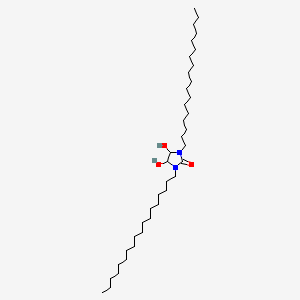

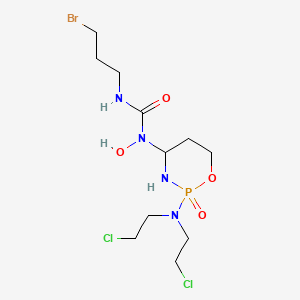
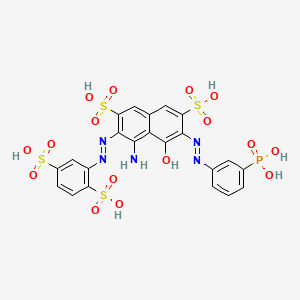


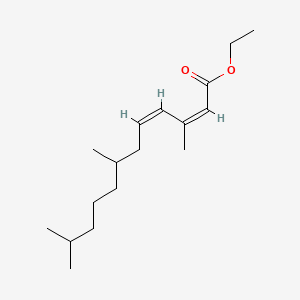
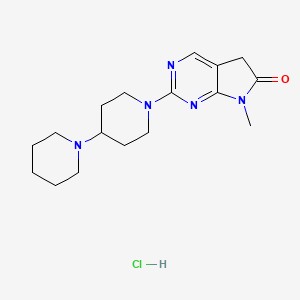


![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)

